Methyl (2-oxo-3-phenylpropoxy)acetate

Description

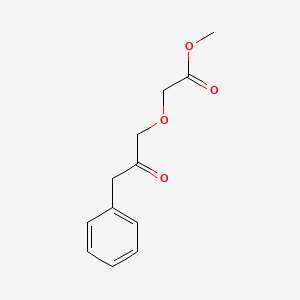

Methyl (2-oxo-3-phenylpropoxy)acetate is an ester derivative featuring a phenyl-substituted propoxy chain with a ketone group (2-oxo) and a terminal methyl acetate moiety. Its molecular structure combines aromatic (phenyl) and aliphatic (propoxy) components, making it a versatile intermediate in organic synthesis.

Properties

CAS No. |

61363-68-6 |

|---|---|

Molecular Formula |

C12H14O4 |

Molecular Weight |

222.24 g/mol |

IUPAC Name |

methyl 2-(2-oxo-3-phenylpropoxy)acetate |

InChI |

InChI=1S/C12H14O4/c1-15-12(14)9-16-8-11(13)7-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3 |

InChI Key |

RHVWHNHBYLDHST-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)COCC(=O)CC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2-oxo-3-phenylpropoxy)acetate typically involves the esterification of 2-oxo-3-phenylpropanoic acid with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester. Common catalysts used in this reaction include sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification process. This method allows for better control over reaction conditions and minimizes the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl (2-oxo-3-phenylpropoxy)acetate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed to yield 2-oxo-3-phenylpropanoic acid and methanol.

Reduction: The ester can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.

Substitution: The ester group can be substituted with other nucleophiles, such as amines, to form amides.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, water.

Reduction: Lithium aluminum hydride (LiAlH4), dry ether.

Substitution: Amines, heat.

Major Products Formed

Hydrolysis: 2-oxo-3-phenylpropanoic acid, methanol.

Reduction: 2-oxo-3-phenylpropanol.

Substitution: Amides of 2-oxo-3-phenylpropanoic acid.

Scientific Research Applications

Methyl (2-oxo-3-phenylpropoxy)acetate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of fragrances and flavorings due to its pleasant aroma.

Mechanism of Action

The mechanism of action of Methyl (2-oxo-3-phenylpropoxy)acetate involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may interact with enzymes or receptors, leading to a cascade of biochemical reactions. The exact pathways and molecular targets can vary based on the specific context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing key structural motifs: aryl-substituted oxo esters , trifluoromethyl derivatives , and allyl/ethyl esters .

Table 1: Structural and Functional Comparison

Key Findings:

Substituent Effects on Reactivity and Applications: Aryl vs. In contrast, trifluoromethyl-substituted analogs (e.g., Methyl [4-(trifluoromethyl)benzoyl]acetate) exhibit increased lipophilicity (higher XLogP3 values inferred from ) and metabolic stability, making them candidates for pharmaceutical applications . Ester Group Variations: Methyl esters (e.g., target compound) generally have lower molecular weights and higher volatility compared to ethyl esters (e.g., Ethyl oxo[3-(trifluoromethyl)phenyl]acetate). This difference influences their suitability in synthetic pathways requiring controlled reactivity .

Synthetic Utility :

- The synthesis of this compound likely parallels methods used for analogs like rac-ethyl oxalate derivatives (), involving condensation of hydroxyl precursors with chloro-oxo esters (e.g., ethyl 2-chloro-2-oxoacetate) in dichloromethane with pyridine as a base .

- Trifluoromethyl-substituted analogs () may require specialized fluorination steps, increasing synthetic complexity but offering unique electronic properties .

Safety and Handling :

- While specific safety data for this compound are absent, methyl esters like Methyl 2-hydroxyacetate () pose inhalation and skin irritation risks. Trifluoromethyl derivatives () may present additional hazards due to fluorine’s reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.